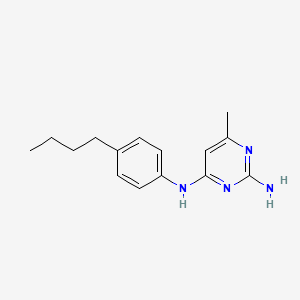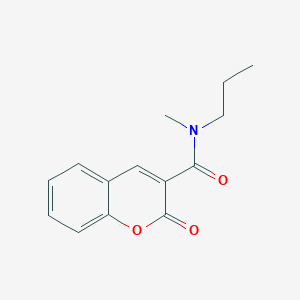
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PNU-159682, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. PNU-159682 belongs to the class of tyrosine kinase inhibitors and has been extensively studied for its anti-cancer properties.
Wirkmechanismus
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by selectively inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. Tyrosine kinases are involved in various cellular processes, including cell differentiation, cell division, and cell migration. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have a selective inhibitory effect on tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its selective inhibitory effect on tyrosine kinases, which makes it a promising candidate for the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine also has a low toxicity profile, which makes it suitable for further research and development. However, one of the limitations of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine. One potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity. Another potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the treatment of other diseases that are characterized by abnormal tyrosine kinase activity, such as autoimmune diseases and inflammatory disorders. Further research is needed to explore these potential applications of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine.
Synthesemethoden
The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 4-butylphenylhydrazine with 2,4-dichloro-5-methylpyrimidine in the presence of a base. The resulting intermediate is then reacted with 2,6-difluorobenzonitrile to obtain the final product. The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been optimized for high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
4-N-(4-butylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-4-5-12-6-8-13(9-7-12)18-14-10-11(2)17-15(16)19-14/h6-10H,3-5H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQZQWUCKCAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)

![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)
![1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)